Afzelin can be synthesized through extraction from plant sources or via chemical synthesis. The extraction process typically involves:
The purity and yield of afzelin can be influenced by factors such as extraction time, temperature, and solvent choice. Characterization of the compound is typically performed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.
Afzelin has the molecular formula and a molecular weight of 432.38 g/mol. Its structure features a flavonoid backbone with a rhamnose sugar moiety attached at the C-3 position of the flavonoid structure. The compound exhibits four aromatic peaks in its NMR spectrum, indicative of its flavonoid nature .
Afzelin participates in various biochemical reactions that contribute to its biological activities:
The mechanisms by which afzelin exerts its effects often involve modulation of signaling pathways associated with oxidative stress response and apoptosis.
Afzelin's neuroprotective effects are attributed to its ability to restore cholinergic systems impaired by neurotoxins like scopolamine. It enhances synaptic plasticity by activating signaling pathways such as cyclic adenosine monophosphate response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) .
Additionally, afzelin's antioxidant properties help reduce oxidative damage in neuronal tissues, thus preserving cognitive functions .
Studies have demonstrated that chronic administration of afzelin significantly improves memory and cognitive functions in animal models subjected to scopolamine-induced amnesia .
Spectroscopic analyses such as UV-Vis spectroscopy reveal characteristic absorption peaks that correspond to its flavonoid structure.
Afzelin has several promising applications in scientific research:
Flavonol glycosides constitute one of the most ubiquitous classes of plant secondary metabolites, with documented human use spanning >4,000 years across Mediterranean, Ayurvedic, and East Asian healing traditions. Ancient Egyptian papyri describe Crataegus spp. (hawthorn) preparations—now known to contain afzelin—for cardiovascular ailments, while Traditional Chinese Medicine leveraged Houttuynia cordata ("fish mint") for inflammatory conditions [1] [6]. These botanical agents were typically administered as aqueous extracts or poultices, exploiting the inherent water solubility imparted by their glycosidic residues. The rhamnosyl moiety in afzelin enhances membrane interaction compared to glucosides, potentially explaining its prominence in wound-healing plants like Kalanchoe pinnata (miracle leaf) [1] [10].
Industrialization of flavonoid isolation began in the 1930s, but structural characterization of afzelin lagged until chromatographic and NMR techniques advanced in the late 20th century. Its identification in oak acorns (Quercus spp.) and meadowsweet (Filipendula ulmaria) revealed ecological roles as both UV protectant and antimicrobial phytoalexin [1] [6]. Critically, traditional use patterns anticipated modern applications: Nymphaea odorata (American white water lily), an afzelin-rich species historically employed for "tumors" and nervous conditions, now demonstrates validated neuroprotective and anticancer effects in mechanistic studies [1]. This empirical knowledge provided the initial scaffold for rational drug design centered on flavonol glycosides’ bifunctionality.
Table 1: Ethnopharmacological Sources of Afzelin and Historical Applications
Plant Source | Traditional Use | Geographical Distribution |
---|---|---|
Houttuynia cordata | Fever, infections, inflammation | Southeast Asia |
Kalanchoe pinnata | Ulcers, wounds, asthma | Africa, Asia |
Quercus spp. (Oak) | Diarrhea, skin inflammation | Northern Hemisphere |
Filipendula ulmaria | Pain relief, gastrointestinal ailments | Europe, Asia |
Nymphaea odorata | Tumors, "nervous disorders" (historical) | North America |
Afzelin’s rise to prominence stems from its privileged molecular architecture: the kaempferol aglycone enables π-π stacking with protein kinases, while the 3-O-rhamnose unit confers selective membrane permeability. This dual chemical personality facilitates engagement with both extracellular and intracellular targets. Modern omics technologies have mapped its polypharmacology:
Redox Homeostasis: Afzelin scavenges superoxide (O₂•⁻), hydroxyl (•OH), and peroxyl (ROO•) radicals with IC₅₀ values 30-50% lower than quercetin glycosides in neuronal models [1] [7]. It further amplifies endogenous antioxidants via NRF2 translocation, increasing catalase and glutathione peroxidase expression in dopaminergic neurons. Crucially, afzelin chelates Fe²⁺/Cu²⁺ ions, preventing Fenton reaction-driven ROS generation in mitochondria—a key vulnerability in neurodegeneration and cancer metabolism [1] [3].
Inflammatory Cascade Disruption: At 10-100 μM, afzelin suppresses TLR4/NF-κB signaling and downstream cytokines (TNF-α, IL-6, IL-1β) in microglia and astrocytes. Molecular docking reveals hydrogen bonding between the C4 carbonyl and IKKβ kinase, inhibiting phosphorylation. This anti-inflammatory activity extends to ovalbumin-induced asthma models, where afzelin downregulates GATA3-driven Th2 responses [3] [8].
Epigenetic and Metabolic Reprogramming: In breast cancer lines (E0771), afzelin inhibits CYP1B1-mediated 4-hydroxylation of estradiol, reducing carcinogenic metabolites. It concurrently upregulates SIRT1 deacetylase, restoring p53 tumor suppressor function. For neurodegenerative contexts, afzelin rescues scopolamine-induced memory impairment by enhancing CREB-BDNF synaptic plasticity pathways [3] [4].
Table 2: Molecular Targets of Afzelin Across Pathologies
Target Pathway | Effect of Afzelin | Disease Relevance |
---|---|---|
NRF2/ARE signaling | ↑ Nuclear translocation (3-5 fold) | Oxidative stress in AD/PD, chemotherapy resistance |
IKKβ/NF-κB cascade | ↓ Phosphorylation (IC₅₀ ≈40 μM) | Neuroinflammation, tumor promotion |
Mitochondrial PINK1/Parkin | ↑ Mitophagy (1.8-2.2 fold vs. control) | Mitochondrial quality control in PD |
Bcl-2/Bax ratio | ↓ Bcl-2, ↑ Bax cleavage | Apoptosis induction in cancer |
CYP1B1 hydroxylase | ↓ 4-OH-estradiol formation | Estrogen-driven breast cancer |
The epidemiological convergence between neurodegeneration and cancer manifests as inverse comorbidity trends: meta-analyses indicate Alzheimer’s disease (AD) patients exhibit 30-50% reduced overall cancer risk, yet heightened susceptibility to specific malignancies (e.g., glioblastoma). Paradoxically, both disease classes share core pathomechanisms—dysregulated apoptosis, proteostasis failure, and oxidative stress—creating a therapeutic niche for afzelin’s bifunctional activity.
Cancer and neurodegeneration diverge in cellular fate decisions (uncontrolled proliferation vs. premature death), yet afzelin demonstrates contextual duality:
Epidemiological synergy emerges when considering aging populations: oxidative damage accumulation predicts both neurodegenerative onset and cancer mortality. Afzelin’s activation of the FOXO3a "longevity gene" enhances cellular resilience pathways, potentially explaining its efficacy in D-galactose-induced accelerated aging models [3] [4].
Table 3: Afzelin’s Impact on Oxidative Stress Parameters in Disease Models
Model System | Oxidative Marker | Afzelin Effect | Reference |
---|---|---|---|
D-galactose-treated mice | Serum 8-OHdG | ↓ 42.7% vs. untreated control | [3] |
Doxorubicin-treated H9C2 cells | Mitochondrial ROS | ↓ 68.3% at 80 μM | [3] |
Aβ42-treated SH-SY5Y neurons | Lipid peroxides (MDA) | ↓ 55.1% at 50 μM | [1] |
6-OHDA-lesioned rats | Striatal glutathione depletion | ↑ GSH/GSSG ratio by 2.1-fold | [4] |
Ovarian cancer xenografts | Tumor catalase activity | ↑ 3.7-fold vs. vehicle | [9] |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3